molecular formula C13H15N3O B1586385 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine CAS No. 280110-78-3

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

Cat. No. B1586385
CAS RN: 280110-78-3
M. Wt: 229.28 g/mol
InChI Key: HGVYYGIMDHYGFJ-UHFFFAOYSA-N
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Description

“4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is a heterocyclic compound with the empirical formula C13H15N3O . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular weight of “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is 229.28 . The SMILES string representation of its structure is C1CC (CCN1)c2nnc (o2)-c3ccccc3 .

Safety and Hazards

According to Sigma-Aldrich, “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety information includes the precautionary statement P301 + P310, which advises to call a poison center or doctor if the compound is swallowed .

Future Directions

Oxadiazoles, including “4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine”, are a promising scaffold in medicinal chemistry . They have shown potential in overcoming multidrug resistance, a principal limiting factor in achieving cures in patients with cancer . Future research may focus on further exploring the therapeutic potential of this class of compounds and developing new drug candidates.

properties

IUPAC Name

2-phenyl-5-piperidin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-4-10(5-3-1)12-15-16-13(17-12)11-6-8-14-9-7-11/h1-5,11,14H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVYYGIMDHYGFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375584
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

CAS RN

280110-78-3
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-(5-phenyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester (795 mg, 2.41 mmol, 1.0 eq) in CH2Cl2 was added TFA (1.5 mL, 19.5 mmol, 8 eq). The reaction was stirred for 1 h and 7 N NH3 in MeOH (2 mL) was added dropwise for the pH to reach 7. The solvent was evaporated in vacuo giving the title product as a white solid (553 mg) which was used without further purification for the next step. MS (m/z, MH+): 230.3
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1.5 mL
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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